Bienvenue dans la boutique en ligne BenchChem!

Talosalate

Drug Design Prodrug Optimization ADME Prediction

Talosalate (INN/USAN, CAS 66898-60-0) is a racemic phthalidyl ester of acetylsalicylic acid (aspirin), classified as a non-steroidal anti-inflammatory drug (NSAID) within the salicylate subclass. It functions as a prodrug that releases aspirin and salicylic acid upon enzymatic hydrolysis, thereby inhibiting prostaglandin synthesis through cyclooxygenase (COX) blockade.

Molecular Formula C17H12O6
Molecular Weight 312.27 g/mol
CAS No. 66898-60-0
Cat. No. B1294968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalosalate
CAS66898-60-0
Molecular FormulaC17H12O6
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3
InChIKeySHCYQUDTKWHARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talosalate (CAS 66898-60-0) – Phthalidyl Ester Prodrug of Acetylsalicylic Acid for Anti-Inflammatory and Anti-Platelet Research


Talosalate (INN/USAN, CAS 66898-60-0) is a racemic phthalidyl ester of acetylsalicylic acid (aspirin), classified as a non-steroidal anti-inflammatory drug (NSAID) within the salicylate subclass [1]. It functions as a prodrug that releases aspirin and salicylic acid upon enzymatic hydrolysis, thereby inhibiting prostaglandin synthesis through cyclooxygenase (COX) blockade [2]. Originally developed by Bago (Argentina), talosalate reached preclinical stages for inflammation and rheumatic disorders before development was discontinued [3]. Contemporary interest lies in its dual potential as both an anti-inflammatory agent and an inhibitor of blood platelet aggregation , distinguishing it from simple salicylate esters through its unique 1,3-dihydro-3-oxo-1-isobenzofuranyl (phthalidyl) carrier moiety.

Why Generic Substitution Fails for Talosalate: The Phthalidyl Ester Advantage and the Discontinuation of Direct Clinical Comparators


Talosalate cannot be considered a generic substitute for other salicylate NSAIDs such as aspirin, salsalate, or benorilate due to its distinct phthalidyl ester prodrug design. While aspirin (acetylsalicylic acid) confers direct gastric mucosal irritancy through free carboxylic acid and acetyl groups, talosalate's phthalidyl ester masks these moieties until enzymatic cleavage, a design strategy intended to reduce topical gastric toxicity [1]. Unlike the non-acetylated dimer salsalate, which relies solely on salicylic acid release for anti-inflammatory effect, talosalate delivers acetyl salicylate, thereby retaining antiplatelet aggregation activity not present in simple salicylate prodrugs . Furthermore, talosalate's discontinued clinical development means no approved generic equivalents exist; procurement of the compound today serves specialized research needs rather than interchangeable therapeutic use [2].

Quantitative Differentiation Evidence for Talosalate Against Closest Salicylate Analogs


Molecular Topological Polar Surface Area (tPSA) Comparison with Aspirin (Acetylsalicylic Acid)

The topological polar surface area (tPSA) of talosalate is 78.90 Ų, which is lower than that of its active metabolite aspirin (acetylsalicylic acid, tPSA 63.60 Ų for the carboxylic acid form) when considering the increased molecular weight and additional oxygen atoms in the phthalidyl moiety [1]. This moderately higher tPSA in the intact prodrug form may contribute to altered passive membrane permeability and oral absorption characteristics relative to the parent drug, a factor relevant for formulation optimization in inflammatory bowel disease or other gastrointestinal targets where localized delivery is desired.

Drug Design Prodrug Optimization ADME Prediction

Hydrogen Bond Acceptor Count and Its Impact on Solubility Relative to Salsalate

Talosalate possesses 6 hydrogen bond acceptors compared to 4 for salsalate (a non-acetylated salicylate dimer) [1]. This increased hydrogen bond acceptor capacity, arising from the phthalidyl lactone ring and additional ester oxygen, is predicted to enhance aqueous solubility of the intact prodrug. Enhanced solubility can be advantageous in achieving higher dissolved drug concentrations in the gastrointestinal milieu, potentially improving oral bioavailability in preclinical animal models where dissolution rate limits absorption.

Pharmaceutical Chemistry Prodrug Solubility Formulation Development

Rotatable Bond Flexibility Compared to Benorilate

Talosalate contains only 5 rotatable bonds, whereas benorilate (4-acetamidophenyl 2-acetoxybenzoate) possesses 7 rotatable bonds due to its additional amide linkage and aromatic ring [1]. Reduced conformational flexibility is often associated with lower entropic penalty upon binding to the COX active site, potentially translating to higher binding affinity if the favorable bound conformation is pre-organized. This conformational restriction is inherent to the rigid phthalidyl lactone backbone, a feature that structurally differentiates talosalate from more flexible salicylate ester prodrugs.

Molecular Dynamics Conformational Analysis Ligand-Protein Binding

Molecular Weight Differential and Loading Efficiency vs. Talniflumate

With a molecular weight of 312.27 g/mol, talosalate is significantly lighter than talniflumate (MW 368.3 g/mol), another phthalidyl ester prodrug used as an analgesic [1]. This 56 g/mol difference means that, on an equimolar basis, talosalate delivers a higher fraction of active pharmacophore per gram of administered prodrug. For preclinical research requiring precise molar dosing of the active salicylate moiety, talosalate offers superior 'payload efficiency' compared to the bulkier niflumic acid-derived talniflumate.

Prodrug Efficiency Dose Optimization Pharmacoeconomics

Platelet Aggregation Inhibition: Functional Niche Not Shared by Non-Acetylated Salicylates

Talosalate is explicitly documented as an inhibitor of blood platelet aggregation , a property attributable to the acetyl group it transfers to COX-1, irreversibly blocking thromboxane A2 synthesis in platelets. This antiplatelet activity is absent in non-acetylated salicylates such as salsalate and sodium salicylate, which reversibly inhibit COX without acetylating the active-site serine [1]. While aspirin itself provides comparable antiplatelet activity, talosalate's prodrug form is designed to release the acetyl salicylate moiety in a controlled manner, which may potentially decouple the antiplatelet effect from peak gastric acetyl exposure.

Antiplatelet Pharmacology Thrombosis Research COX-1 Selectivity

Priority Research and Procurement Scenarios for Talosalate Based on Differentiated Properties


Comparative Prodrug Gastric Safety Studies

Researchers investigating NSAID-induced gastropathy can employ talosalate as a model phthalidyl ester prodrug to test whether masking the carboxylic acid and acetyl groups reduces acute gastric mucosal erosion compared to equimolar aspirin [1]. The moderately higher tPSA and predicted intestinal cleavage site provide a mechanistic hypothesis for reduced gastric irritancy that can be tested in rodent gastric lesion models.

COX-1 Irreversible Inhibition Research Requiring Sustained Acetyl Donor Delivery

In vitro and ex vivo platelet aggregation assays requiring sustained, esterase-dependent release of an acetylating agent can leverage talosalate's prodrug structure to achieve controlled acetyl salicylate generation, avoiding the rapid hydrolysis and short half-life of free aspirin in aqueous media [1]. This is especially relevant in flow-chamber thrombosis models where a stable prodrug reservoir is needed.

Phthalidyl Ester Structure-Activity Relationship (SAR) Libraries

Medicinal chemistry groups synthesizing phthalidyl ester libraries for analgesic or anti-inflammatory screening can use talosalate as a reference standard, comparing its molecular weight (312.27 g/mol), H-bond acceptor count (6), and rotatable bond count (5) against other phthalidyl esters such as talniflumate or talmetacin [1]. This enables quantitative SAR around the lactone carrier's influence on potency and toxicity.

Computational Modeling of Esterase-Mediated Prodrug Activation Kinetics

Computational chemists and pharmacometricians modeling prodrug activation can parameterize talosalate's phthalidyl ester hydrolysis using its distinct steric and electronic properties, benchmarked against simpler alkyl or aryl esters. The rigid bicyclic lactone leaving group offers a unique substrate for esterase kinetics studies that aim to predict in vivo conversion half-lives from in silico docking simulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talosalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.